7,8-Dimethoxy-1,3-dimethyl-1,5-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-4-carboxylic acid
Description
This compound belongs to the indeno[1,2-b]pyrazolo[4,3-e]pyridine family, characterized by a fused tricyclic core with methoxy, methyl, and carboxylic acid substituents.
Properties
IUPAC Name |
4,5-dimethoxy-12,14-dimethyl-13,14,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11(15),12-heptaene-10-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-8-14-15(18(22)23)11-5-9-6-12(24-3)13(25-4)7-10(9)16(11)19-17(14)21(2)20-8/h6-7H,5H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUUOFNENGTJQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=C3CC4=CC(=C(C=C4C3=N2)OC)OC)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethoxy-1,3-dimethyl-1,5-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-4-carboxylic acid typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the final product. Common reagents used in these reactions include dimethylformamide (DMF), potassium carbonate (K2CO3), and various alkylating agents. The reaction conditions usually involve heating and the use of solvents like acetone or ethanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also becoming more prevalent in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxy-1,3-dimethyl-1,5-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions mentioned above generally require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous (water-free) conditions. Substitution reactions may be facilitated by the presence of catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced.
Scientific Research Applications
7,8-Dimethoxy-1,3-dimethyl-1,5-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7,8-Dimethoxy-1,3-dimethyl-1,5-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Analogues :
- 1,3-Dimethyl-4-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one (4a): Synthesized via MCRs in ethanol under reflux, yielding 77–88% .
- Spiro[indeno[1,2-b]pyrazolo[4,3-e]pyridine indoline]diones: Catalyst-free synthesis in ethanol at reflux (73–88% yields) .
- Pyrazolo-fused 4-azafluorenones (IPP): Ultrasound irradiation failed to aromatize products, whereas grind stone methods achieved aromatization at room temperature .
Physical and Spectral Properties
Target Compound : Predicted to exhibit a high melting point (>250°C) due to hydrogen bonding from the carboxylic acid group. FTIR would show peaks for methoxy (~1250–1050 cm⁻¹), carbonyl (1700–1680 cm⁻¹), and aromatic C-H stretches (~3050 cm⁻¹).
Analogues :
- 4a : Melting point 246–248°C; FTIR peaks at 1709 cm⁻¹ (C=O), 1606 cm⁻¹ (C=C) .
- 4d (5-nitrofuran-2-yl derivative): Higher melting point (300–302°C) due to nitro group; FTIR shows NO₂ symmetric stretch at 1353 cm⁻¹ .
- N,N-dimethyl-4-(3-methyl-1-phenyl-...)aniline (4i): Melting point 198–200°C; ¹H NMR confirms dimethylamino group (δ 2.94 ppm) .
Table 2: Physical and Spectral Data
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